molecular formula C6H11F2N B14788461 3,3-Difluoro-5-methylpiperidine

3,3-Difluoro-5-methylpiperidine

Cat. No.: B14788461
M. Wt: 135.15 g/mol
InChI Key: LHQXVTMGZVGJMU-UHFFFAOYSA-N
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Description

3,3-Difluoro-5-methylpiperidine is a fluorinated organic compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-5-methylpiperidine typically involves the fluorination of a suitable precursor. One common method is the fluorination of 5-methylpiperidine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The choice of reagents and conditions can vary depending on the desired yield, purity, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-5-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3,3-Difluoro-5-methylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-5-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards target proteins or enzymes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropiperidine: Similar structure but lacks the methyl group at the 5-position.

    5-Methylpiperidine: Similar structure but lacks the fluorine atoms at the 3,3-positions.

    3-Fluoro-5-methylpiperidine: Contains only one fluorine atom at the 3-position.

Uniqueness

3,3-Difluoro-5-methylpiperidine is unique due to the presence of two fluorine atoms at the 3,3-positions and a methyl group at the 5-position. This specific substitution pattern imparts distinct physical, chemical, and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

3,3-difluoro-5-methylpiperidine

InChI

InChI=1S/C6H11F2N/c1-5-2-6(7,8)4-9-3-5/h5,9H,2-4H2,1H3

InChI Key

LHQXVTMGZVGJMU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)(F)F

Origin of Product

United States

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